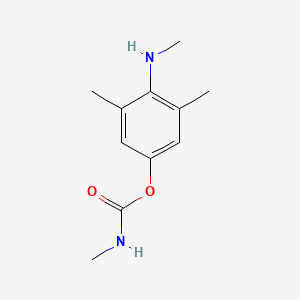
4-Methylamino-3,5-xylyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylamino-3,5-xylyl methylcarbamate is a carbamate pesticide derived from carbamic acid. It is known for its effectiveness in killing insects, similar to organophosphate insecticides. This compound is widely used in homes, gardens, and agriculture due to its broad control spectrum and relatively low mammalian toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamino-3,5-xylyl methylcarbamate involves the esterification of methylcarbamic acid with a phenyl group. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product in a form suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylamino-3,5-xylyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the original compound .
Aplicaciones Científicas De Investigación
4-Methylamino-3,5-xylyl methylcarbamate has several scientific research applications:
Chemistry: Used as a model compound to study carbamate chemistry and reactions.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of pesticides and insecticides for agricultural and domestic use
Mecanismo De Acción
The compound exerts its effects by inhibiting cholinesterase or acetylcholinesterase (AChE). It forms unstable complexes with these enzymes by carbamoylation of the active sites, leading to the termination of signal transduction at the neuromuscular junction. This results in the rapid hydrolysis of acetylcholine released into the synaptic cleft, ultimately causing neuronal apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: Another carbamate pesticide with a similar mode of action but different toxicity profile.
4-Amino-3,5-xylyl methylcarbamate: Shares structural similarities but differs in its specific functional groups and applications
Uniqueness
4-Methylamino-3,5-xylyl methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its relatively low mammalian toxicity and broad-spectrum insecticidal activity make it a valuable compound in various applications .
Propiedades
Número CAS |
10389-50-1 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
[3,5-dimethyl-4-(methylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-9(15-11(14)13-4)6-8(2)10(7)12-3/h5-6,12H,1-4H3,(H,13,14) |
Clave InChI |
IDDUHPDQEBAKFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC)C)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


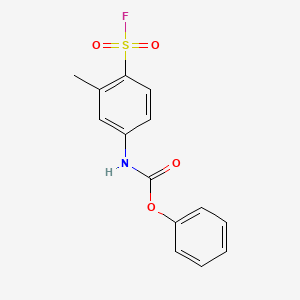
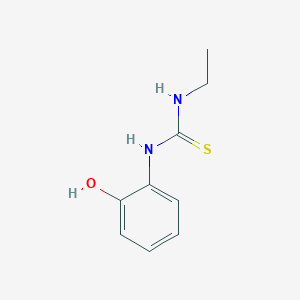

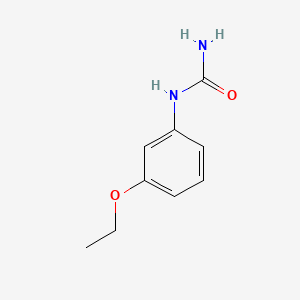
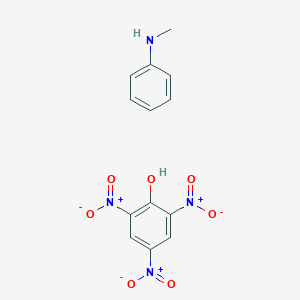
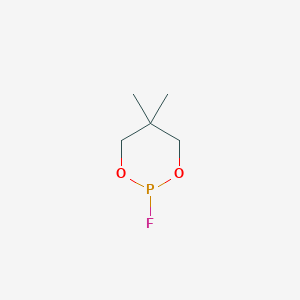
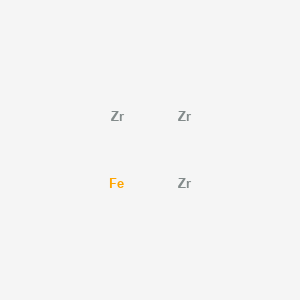

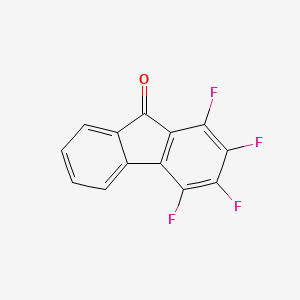
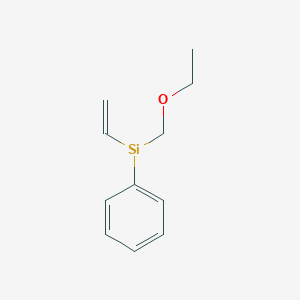
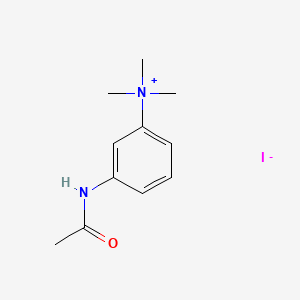
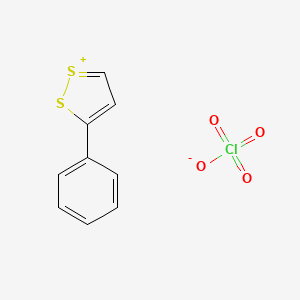

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)
